molecular formula C6H12S B13309781 1-Cyclobutylethane-1-thiol

1-Cyclobutylethane-1-thiol

Cat. No.: B13309781
M. Wt: 116.23 g/mol
InChI Key: MLCGHBJMRHTLDR-UHFFFAOYSA-N
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Description

1-Cyclobutylethane-1-thiol is an organic compound characterized by a cyclobutyl group attached to an ethane backbone with a thiol (-SH) functional group. This compound falls under the category of thiols, which are sulfur analogs of alcohols. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications.

Preparation Methods

The synthesis of 1-Cyclobutylethane-1-thiol can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with sodium hydrosulfide. This reaction typically occurs under mild conditions and yields the desired thiol compound. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with cyclobutylmethyl halides to form alkylisothiouronium salts. These salts are then hydrolyzed to produce the thiol .

Industrial production methods for thiols often involve large-scale reactions using similar principles but optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

1-Cyclobutylethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can react with mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.

    Thiol-Ene Reaction: This radical-mediated reaction involves the addition of thiols to alkenes, forming thioethers. .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclobutylethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutylethane-1-thiol involves its thiol group, which can participate in redox reactions and form strong bonds with metals. This property is exploited in various applications, such as in the stabilization of metal nanoparticles and in catalysis. The thiol group can also undergo nucleophilic substitution reactions, making it a versatile functional group in organic synthesis .

Comparison with Similar Compounds

1-Cyclobutylethane-1-thiol can be compared with other thiol compounds such as ethanethiol, propanethiol, and butanethiol. While these compounds share the thiol functional group, this compound is unique due to its cyclobutyl group, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and applications in various fields .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a useful compound in various scientific research areas. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and potential in future research.

Properties

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

1-cyclobutylethanethiol

InChI

InChI=1S/C6H12S/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3

InChI Key

MLCGHBJMRHTLDR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC1)S

Origin of Product

United States

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